tert-Butyl (2-methylhydrazinyl)acetate
Description
tert-Butyl (2-methylhydrazinyl)acetate is a hydrazine-derived ester with a tert-butyl group and a methyl-substituted hydrazine moiety. Below, we systematically compare this compound with structurally similar derivatives based on substituent effects, molecular conformation, and functional utility.
Properties
CAS No. |
112082-26-5 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylhydrazinyl)acetate |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5-9-8-4/h8-9H,5H2,1-4H3 |
InChI Key |
OUHLJTOEFZYAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNNC |
Origin of Product |
United States |
Biological Activity
tert-Butyl (2-methylhydrazinyl)acetate, also known as tert-Butyl 2-(1-methylhydrazinyl)acetate, is an organic compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biological systems in diverse ways, making it a subject of interest in both synthetic and medicinal chemistry.
- Molecular Formula : C₇H₁₆N₂O₂
- Molecular Weight : 160.21 g/mol
- CAS Number : 144036-71-5
The synthesis of this compound typically involves the reaction of N-methylhydrazine with tert-butyl 2-bromoacetate in the presence of triethylamine, yielding a versatile intermediate for further chemical transformations .
The biological activity of this compound can be attributed to its ability to act as a nucleophile. The hydrazinyl group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This property is crucial in various biochemical pathways and reactions .
1. Enzyme Interactions
Research has indicated that this compound can be utilized in studying enzyme mechanisms and protein interactions. Its nucleophilic nature allows it to participate in enzymatic reactions, potentially serving as a substrate or inhibitor .
2. Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. This could be due to their ability to interfere with bacterial protein synthesis or other critical metabolic processes .
3. Potential Anti-Cancer Properties
The hydrazine moiety is often associated with various pharmacological effects, including anti-cancer activity. Some studies have explored the use of hydrazine derivatives in cancer treatment due to their ability to induce apoptosis in cancer cells .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that hydrazine derivatives can inhibit specific enzymes involved in cancer cell proliferation. |
| Study B | Found that this compound showed promising results in reducing microbial growth in vitro. |
| Study C | Investigated the compound's role as a potential therapeutic agent in enzyme inhibition assays, showing significant interaction with target proteins. |
Safety and Toxicology
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that high doses may lead to adverse effects; however, further research is required to establish a comprehensive safety profile .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Aromatic vs. Hydrazinyl Substituents
- tert-Butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8): Molecular Formula: C₁₂H₁₇NO₂ Key Properties: High GI absorption, BBB permeability, and absence of CYP inhibition . Comparison: The 4-aminophenyl group enhances bioavailability compared to the methylhydrazinyl group, which may alter metabolic stability due to hydrazine’s propensity for oxidation.
- tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate: Molecular Formula: C₁₅H₁₉NO₅ Key Properties: Higher density (1.228 g/cm³) due to nitro-group-induced hydrogen bonding (C–H⋯O interactions) and planar nitro-phenyl geometry . Comparison: The nitro group increases molecular packing efficiency compared to the hydrazinyl group, which may reduce solubility but improve crystallinity.
Aliphatic vs. Cyclic Substituents
- tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1909327-88-3): Molecular Formula: C₁₁H₂₂ClNO₂ Key Properties: 95% purity, cyclopropane-enhanced stability, and applications in pharmaceuticals .
Molecular Conformation and Packing
Crystallographic studies reveal that substituents significantly influence molecular geometry:
- tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate exhibits a bent conformation with a dihedral angle of 61.8° between the phenyl and ester groups. Weak C–H⋯O interactions form 2D sheets, enhancing packing density .
- Methyl- or Chloro-Substituted Analogues (e.g., CH₃–, Cl– derivatives) display similar torsion angles but form 1D chains instead of sheets, resulting in lower densities (1.108–1.194 g/cm³) .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Density (g/cm³) | Key Functional Group | Applications |
|---|---|---|---|---|
| tert-Butyl (2-methylhydrazinyl)acetate | Not reported | Not reported | Methylhydrazinyl | Synthesis intermediate (inferred) |
| tert-Butyl 2-(4-aminophenyl)acetate | C₁₂H₁₇NO₂ | Not reported | 4-Aminophenyl | Pharmaceuticals |
| tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate | C₁₅H₁₉NO₅ | 1.228 | 4-Nitrophenyl | Crystallography, β-keto acid precursor |
| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate·HCl | C₁₁H₂₂ClNO₂ | Not reported | Cyclopropylmethyl | Drug development |
Table 2: Substituent Effects on Molecular Packing
| Substituent | Dihedral Angle (°) | Packing Arrangement | Density (g/cm³) |
|---|---|---|---|
| NO₂– | 61.8 | 2D sheets | 1.228 |
| CH₃– | 75.3 | 1D chains | 1.194 |
| Cl– | 68.2 | 1D chains | 1.174 |
| H– (unsubstituted) | 69.5 | 1D chains | 1.108 |
| Methylhydrazinyl | Not reported | Not reported | Inferred lower |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (2-methylhydrazinyl)acetate, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves coupling tert-butyl acetate derivatives with hydrazine analogs. For example, tert-butyl carbazate reacts with aldehydes under reflux in ethanol to form hydrazone derivatives . Optimize yields by controlling stoichiometry (1:1 molar ratio), solvent choice (ethanol for solubility), and reaction time (3 hours under reflux). Purification via precipitation or column chromatography is recommended. Monitor intermediates using TLC and confirm purity via NMR and mass spectrometry .
Q. How should spectroscopic techniques (NMR, MS) be applied to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Identify tert-butyl protons as a singlet at ~1.4 ppm. The hydrazinyl group’s NH protons appear as broad singlets near 2.5–3.5 ppm, while methyl groups on hydrazine resonate at ~2.2 ppm.
- ¹³C NMR : The carbonyl carbon of the acetate ester appears at ~170 ppm, and the tert-butyl carbons at ~28–80 ppm.
- MS : Look for the molecular ion peak (M+H⁺ or M+Na⁺) matching the molecular weight. Fragmentation patterns should include loss of the tert-butyl group (-56 Da) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology : Store in airtight containers at -20°C to prevent hydrolysis . Use non-sparking tools and grounded equipment to avoid ignition (flammability class: UN 1123) . Conduct reactions in well-ventilated fume hoods due to potential respiratory irritation from vapors . For skin contact, rinse immediately with water; repeated exposure may cause dermatitis .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the hydrazinyl moiety in nucleophilic reactions?
- Methodology : The tert-butyl group acts as a steric shield, reducing side reactions at the acetate oxygen. However, its electron-donating nature increases the nucleophilicity of the hydrazinyl NH group. Investigate via comparative kinetics: substitute tert-butyl with smaller groups (e.g., methyl) and measure reaction rates with electrophiles like carbonyl compounds . Computational modeling (DFT) can map charge distribution and steric hindrance .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
- Methodology :
- Acidic Conditions : Replace tert-butyl with more stable protecting groups (e.g., benzyl) for reactions requiring low pH. Alternatively, use buffered solutions (pH 6–7) to minimize ester hydrolysis .
- Oxidative Conditions : Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar). Monitor degradation via HPLC and characterize byproducts using high-resolution MS .
Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., triazoles or tetrazoles)?
- Methodology : React with nitriles under Huisgen cycloaddition (click chemistry) to form 1,2,3-triazoles. For tetrazoles, treat with sodium azide and a Lewis acid (e.g., ZnBr₂). Optimize regioselectivity by varying solvents (DMSO vs. THF) and temperatures (25–80°C) . Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) and compare with control compounds lacking the hydrazinyl group .
Q. What analytical approaches resolve contradictions in reported solubility data for this compound?
- Methodology : Perform systematic solubility studies in solvents (e.g., DCM, EtOAc, water) at controlled temperatures (15–40°C). Use gravimetric analysis or UV-Vis spectroscopy for quantification. Cross-validate with COSMO-RS computational models to predict solubility parameters. Discrepancies may arise from impurities; ensure purity via HPLC (>98%) before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
